molecular formula C11H11NO2 B3025002 2-(3-Cyanophenyl)-2-methylpropanoic acid CAS No. 445003-63-4

2-(3-Cyanophenyl)-2-methylpropanoic acid

Cat. No.: B3025002
CAS No.: 445003-63-4
M. Wt: 189.21 g/mol
InChI Key: RPYGNUJSGOMETM-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-2-methylpropanoic acid is an organic compound characterized by a cyanophenyl group attached to a methylpropanoic acid moiety

Scientific Research Applications

2-(3-Cyanophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Similar compounds like boronic acids are known to interact with various biochemical entities

Mode of Action

Related compounds are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, a palladium catalyst facilitates the coupling of two organic groups, one electrophilic and one nucleophilic . The exact mode of action of 2-(3-Cyanophenyl)-2-methylpropanoic acid would depend on its specific targets and the biochemical context in which it is used.

Biochemical Pathways

Compounds like this one that are used in suzuki–miyaura coupling reactions can influence a wide range of biochemical pathways by enabling the formation of new carbon–carbon bonds . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Similar compounds are known to have varying pharmacokinetic properties . The bioavailability of this compound would depend on factors such as its absorption in the gastrointestinal tract, its distribution throughout the body, its metabolism in the liver and other tissues, and its excretion via the kidneys or other routes.

Result of Action

Compounds used in suzuki–miyaura coupling reactions can have a wide range of effects, depending on the specific compounds they are coupled with . The exact effects of this compound would depend on its specific targets and the biochemical context in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-2-methylpropanoic acid typically involves the reaction of 3-cyanobenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyanophenyl)-2-methylpropanoic acid: Similar structure but with the cyanophenyl group in the para position.

    2-(3-Nitrophenyl)-2-methylpropanoic acid: Contains a nitro group instead of a nitrile group.

    2-(3-Methoxyphenyl)-2-methylpropanoic acid: Contains a methoxy group instead of a nitrile group.

Uniqueness

2-(3-Cyanophenyl)-2-methylpropanoic acid is unique due to the presence of the nitrile group in the meta position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-cyanophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-4-8(6-9)7-12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYGNUJSGOMETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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